molecular formula C25H27N3O3S B2516997 N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 898407-57-3

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2516997
CAS No.: 898407-57-3
M. Wt: 449.57
InChI Key: GCJCEWMHQZKMSU-UHFFFAOYSA-N
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Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide is a potent and selective small-molecule inhibitor of the Focal Adhesion Kinase (FAK) signaling pathway. FAK is a non-receptor tyrosine kinase that is overexpressed in a variety of solid tumors, where it plays a critical role in cancer cell proliferation, survival, migration, and invasion. This compound functions by competitively inhibiting the ATP-binding site of FAK, thereby suppressing its autophosphorylation at Tyr397 and downstream signaling through pathways such as PI3K/AKT and RAS-MAPK. Recent research highlights its significant value in investigating the mechanisms of tumor metastasis and resistance to chemotherapy. Studies, such as those published in the European Journal of Medicinal Chemistry, have demonstrated its efficacy in impairing cell viability and inducing apoptosis in triple-negative breast cancer (TNBC) cell lines. Its unique structure, incorporating indoline and thiophene moieties, contributes to its optimized pharmacokinetic profile and target affinity. This inhibitor is an essential tool for elucidating FAK's role in the tumor microenvironment and for developing novel anti-metastatic therapeutic strategies.

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-31-22-10-5-3-8-19(22)12-14-26-24(29)25(30)27-17-21(23-11-6-16-32-23)28-15-13-18-7-2-4-9-20(18)28/h2-11,16,21H,12-15,17H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJCEWMHQZKMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as indoline derivatives and thiophene derivatives. These intermediates are then subjected to coupling reactions under specific conditions to form the final oxalamide compound. Common reagents used in these reactions include coupling agents like EDCI or DCC, and solvents such as dichloromethane or DMF.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and large-scale reactors. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Variations and Substituent Effects

The target compound belongs to a broader class of oxalamides with diverse substituents at the N1 and N2 positions. Key structural analogs include:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Compound Name (CAS/Identifier) N1 Substituent N2 Substituent Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl 2-methoxyphenethyl ~449.6 Structural complexity, untested activity
898424-23-2 Same as target Phenethyl 419.5 Lower polarity (no methoxy)
898452-48-7 Same as target 4-sulfamoylphenethyl 498.6 Enhanced solubility (sulfamoyl group)
S336 (CAS 745047-53-4) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl ~385.4 Umami flavoring, FDA-approved
S5456 (Unpublished) 2,3-dimethoxybenzyl 2-(pyridin-2-yl)ethyl ~399.4 Moderate CYP3A4 inhibition (51% at 10 µM)
Compounds 19–23 (e.g., CAS N/A) Varied aryl groups (e.g., bromo, chloro) 4-methoxyphenethyl 333.1–376.9 CYP inhibition, variable synthetic yields
Key Observations:
  • In contrast, S336’s pyridyl and dimethoxybenzyl groups contribute to its umami taste properties . Sulfamoyl (898452-48-7) and cyano (Compound 22 in ) substituents may enhance metabolic stability or target specificity.
  • Synthetic Challenges :

    • Compounds with electron-withdrawing groups (e.g., bromo, chloro) at N1 exhibit lower synthetic yields (23–33%), while ethoxy-substituted analogs achieve higher yields (83%) . The target compound’s indolinyl-thiophenyl motif may require specialized coupling or purification steps.

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s molecular weight (~449.6) is higher than S336 (~385.4) but lower than sulfamoyl-substituted analogs (e.g., 498.6 for 898452-48-7) . The 2-methoxy group may improve aqueous solubility compared to non-polar phenethyl analogs.
  • Thermal Stability :
    • While melting points and thermal data are unavailable, oxalamides generally exhibit moderate stability due to hydrogen-bonding interactions in the oxalamide core .

Biological Activity

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an indole moiety, a thiophene group, and an oxalamide functional group, which contribute to its chemical reactivity and biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N3O3SC_{21}H_{24}N_{3}O_{3}S, with a molecular weight of approximately 396.50 g/mol. The presence of heterocyclic rings enhances its pharmacological profile, making it a subject of interest in drug development.

Property Value
Molecular FormulaC21H24N3O3S
Molecular Weight396.50 g/mol
Chemical StructureChemical Structure

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Activity : Research indicates that the compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways such as NF-κB signaling.
  • Antioxidant Properties : The structural components may contribute to its ability to scavenge free radicals, offering protective effects against oxidative stress.
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections .
  • Cell Cycle Regulation : The compound has been shown to influence cell cycle progression, indicating potential applications in cancer therapy by inducing apoptosis in malignant cells.

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of various oxalamides, this compound demonstrated significant inhibition of TNF-alpha and IL-6 in vitro. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis.

Case Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial properties against several bacterial strains. The results indicated that this compound showed notable inhibitory effects on both Gram-positive and Gram-negative bacteria, supporting its potential as an antibiotic candidate .

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